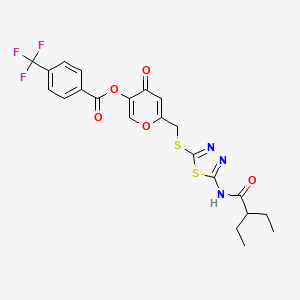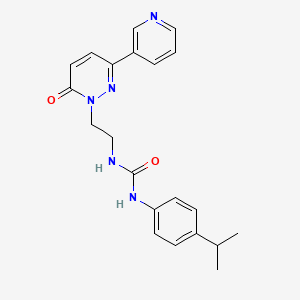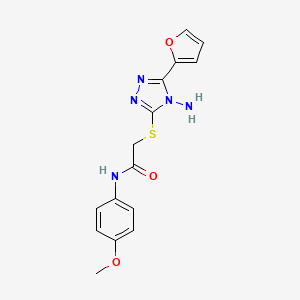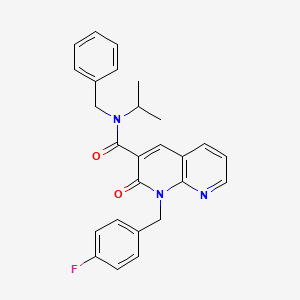![molecular formula C24H18N2O4S B2428547 1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632318-04-8](/img/structure/B2428547.png)
1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings . It is part of a class of compounds known as thiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps and requires careful control of reaction conditions . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C). The ^1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The ^13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction mechanisms specified in Schemes 5 and 6, we evaluated the proposed hemiketal intermediates 16 and 14a that would be formed by the attack of the hydrazide nitrogen atom onto carbonyl carbon before the elimination occurs and added them to the reaction coordinates .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the conditions used in its synthesis. It is a solid that can be crystallized from ethanol. Its melting point is between 230 and 232 °C .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Development
- The compound's synthesis and derivatives have been explored in various studies. For example, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs was developed, providing a wide range of derivatives for this class of compounds (Vydzhak & Panchishyn, 2010).
Development of New Synthetic Approaches
- New synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives were developed, expanding the scope of compounds in this class and enabling the creation of a diverse array of molecules (Vydzhak & Panchishin, 2008).
Creation of Diversified Libraries
- Efficient and practical synthetic procedures for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been established. This method is compatible with a range of substituents, paving the way for practical synthesis with broad diversity (Vydzhak et al., 2021).
Application in Sensor Technology
- A U-shaped molecule from this compound class demonstrated the potential to bind metal cations, suggesting its application as an ionophore for sensor technologies (Cordaro et al., 2011).
Use in Polymer Solar Cells
- A derivative of this compound class has been used as an electron transport layer in polymer solar cells, highlighting its potential in renewable energy technologies (Hu et al., 2015).
Development of Combinatorial Libraries
- The three-component cyclization approach was employed to create a combinatorial library of 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, indicating a strategy for constructing diverse derivatives (Vydzhak et al., 2020).
Optoelectronic Properties and Photovoltaic Performance
- The impact of the central acceptor unit on optoelectronic properties and photovoltaic performance of related co-oligomers was investigated, demonstrating the importance of this compound class in advanced material sciences (Ata et al., 2017).
Propiedades
IUPAC Name |
7-methyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h3-9,11-13,20H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXFVVSIYPWKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (2S)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2428469.png)
![2-(3,4-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2428470.png)






![Ethyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2428482.png)

![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)

